Cas no 2633683-39-1 ((1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride)

(1S)-1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral amine derivative with a stereochemically defined (S)-configuration, making it valuable for asymmetric synthesis and pharmaceutical applications. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its 2,5-dimethylphenyl substituent contributes to steric and electronic effects, influencing reactivity in catalytic and synthetic processes. This compound is particularly useful as a building block for bioactive molecules, including ligands and intermediates in medicinal chemistry. High enantiomeric purity ensures consistent performance in stereoselective reactions. Suitable for research and industrial use, it is typically supplied with analytical documentation to verify identity and purity.
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride structure
2633683-39-1 structure
商品名:(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
CAS番号:2633683-39-1
MF:C10H16ClN
メガワット:185.6937
CID:5051426
PubChem ID:53484695

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl
    • (1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride
    • (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
    • W6200
    • インチ: 1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
    • InChIKey: XQDCTHGENBYORR-FVGYRXGTSA-N
    • ほほえんだ: Cl[H].N([H])([H])[C@@]([H])(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1C([H])([H])[H]

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • トポロジー分子極性表面積: 26

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-124312-0.1g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
2633683-39-1 95%
0.1g
$52.0 2023-06-08
Enamine
EN300-124312-0.5g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
2633683-39-1 95%
0.5g
$119.0 2023-06-08
Enamine
EN300-124312-2.5g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
2633683-39-1 95%
2.5g
$267.0 2023-06-08
1PlusChem
1P0292SQ-500mg
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride
2633683-39-1 95%
500mg
$203.00 2024-05-08
1PlusChem
1P0292SQ-1g
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride
2633683-39-1 95%
1g
$243.00 2024-05-08
Aaron
AR029312-500mg
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride
2633683-39-1 95%
500mg
$155.00 2025-02-17
Aaron
AR029312-10g
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride
2633683-39-1 95%
10g
$1178.00 2023-12-15
Aaron
AR029312-2.5g
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride
2633683-39-1 95%
2.5g
$318.00 2025-02-17
Enamine
EN300-124312-250mg
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
2633683-39-1 95.0%
250mg
$76.0 2023-10-02
Enamine
EN300-124312-5.0g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
2633683-39-1 95%
5g
$457.0 2023-06-08

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 関連文献

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochlorideに関する追加情報

(1S)-1-(2,5-Dimethylphenyl)Ethan-1-Amine Hydrochloride: A Comprehensive Overview

The compound with CAS No. 2633683-39-1, commonly referred to as (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The (1S) configuration indicates a specific stereochemistry, which plays a crucial role in determining its biological activity and selectivity.

Recent studies have highlighted the importance of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride in the context of chiral recognition and asymmetric synthesis. Its structure, featuring a 2,5-dimethylphenyl group attached to an ethan-1-amine backbone, provides a platform for exploring various chemical reactions and interactions. The hydrochloride salt form is particularly advantageous for enhancing solubility and stability in aqueous environments, making it suitable for pharmaceutical formulations.

One of the most promising areas of research involving this compound is its role in medicinal chemistry. The (1S) configuration has been shown to exhibit selective binding to certain biological targets, such as G-protein coupled receptors (GPCRs), which are critical in drug discovery. For instance, recent findings suggest that this compound may act as a ligand for adrenergic receptors, potentially offering therapeutic benefits in conditions like hypertension and anxiety disorders.

The synthesis of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride involves a multi-step process that combines principles of stereochemistry and organic synthesis. Key steps include the preparation of the chiral center through asymmetric catalysis or resolution techniques, followed by functional group transformations to achieve the desired structure. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining high yields.

In terms of applications, this compound has shown potential in both therapeutic and diagnostic contexts. Its ability to interact with specific biological systems makes it a valuable tool in drug design. For example, derivatives of this compound are being investigated for their anti-inflammatory properties, which could lead to novel treatments for chronic inflammatory diseases such as arthritis.

Moreover, the (2,5-dimethylphenyl) group contributes significantly to the molecule's pharmacokinetic profile. Studies have demonstrated that this substituent enhances lipophilicity without compromising bioavailability, making it an ideal candidate for oral drug delivery systems. Advanced computational modeling techniques have been employed to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, further aiding its development as a pharmaceutical agent.

Another area of interest is the compound's role in chemical biology. The ethan-1-amine backbone serves as a versatile platform for conjugation with other biomolecules, enabling applications in imaging and sensing technologies. For instance, researchers have explored its use as a linker in antibody-drug conjugates (ADCs), where its stability and reactivity are advantageous for site-specific modifications.

Looking ahead, ongoing research aims to uncover additional therapeutic potentials of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride. Collaborative efforts between academic institutions and pharmaceutical companies are focused on optimizing its pharmacodynamic properties and exploring its efficacy in preclinical models. These studies are expected to pave the way for clinical trials targeting various indications.

In conclusion, (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride represents a compelling molecule with diverse applications across chemistry and medicine. Its unique structure and stereochemical properties make it a valuable asset in both academic research and industrial development. As advancements continue to emerge from cutting-edge studies on this compound, its role in shaping future therapeutic interventions is poised to grow significantly.

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Amadis Chemical Company Limited
(CAS:2633683-39-1)(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
A1232246
清らかである:99%
はかる:1g
価格 ($):170